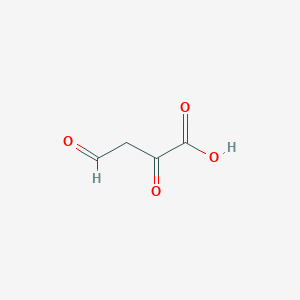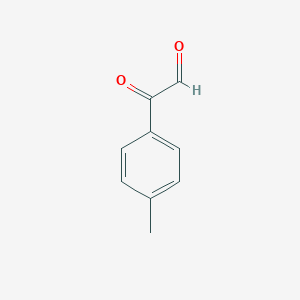
1,4-di(butan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-di(butan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with two sec-butyl groups at the 1 and 4 positions. This compound is part of the alkylbenzene family and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-di(butan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups onto an aromatic ring. The reaction involves treating benzene with sec-butyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at low temperatures to control the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring systems ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-di(butan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Sec-butylbenzene alcohols or ketones.
Reduction: More saturated hydrocarbons like butylbenzene.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,4-di(butan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-di(butan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sec-butyl groups on the benzene ring influence the reactivity and orientation of the compound during chemical reactions. The pathways involved include the formation of carbocation intermediates and subsequent substitution or addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Butylbenzene: A benzene ring with a butyl group attached at the end carbon.
iso-Butylbenzene: A benzene ring with a butyl group attached through its middle carbon atom.
tert-Butylbenzene: A benzene ring with a butyl group attached through its central carbon atom, forming a highly branched structure.
Uniqueness
1,4-di(butan-2-yl)benzene is unique due to the presence of two sec-butyl groups at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other butylbenzene isomers. The compound’s specific substitution pattern influences its behavior in chemical reactions and its applications in various fields.
Eigenschaften
CAS-Nummer |
1014-41-1 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
1,4-di(butan-2-yl)benzene |
InChI |
InChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
BMVSGYZZGVEXTB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















